molecular formula C22H19N5O3 B2966559 2-amino-1-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 376605-88-8

2-amino-1-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2966559
CAS No.: 376605-88-8
M. Wt: 401.426
InChI Key: CXKIDPBTYCJEDM-UHFFFAOYSA-N
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Description

Key substituents include:

  • 1-[(2H-1,3-benzodioxol-5-yl)methyl]: A methylenedioxyphenyl group (benzodioxole) attached via a methylene bridge. This electron-rich moiety may enhance binding affinity to receptors like kinases or GPCRs and improve metabolic stability due to reduced oxidative susceptibility .
  • N-(prop-2-en-1-yl) carboxamide: An allyl (propenyl) group at the carboxamide position, introducing unsaturation and moderate hydrophobicity. This substituent may influence molecular flexibility and metabolic pathways compared to bulkier alkyl or aryl groups.

The structural complexity of this compound necessitates advanced characterization techniques, such as X-ray crystallography, often employing programs like SHELX for refinement and analysis .

Properties

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3/c1-2-9-24-22(28)18-19-21(26-15-6-4-3-5-14(15)25-19)27(20(18)23)11-13-7-8-16-17(10-13)30-12-29-16/h2-8,10H,1,9,11-12,23H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKIDPBTYCJEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactionsPalladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are often employed in these steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various hydrogenated forms of the compound.

Scientific Research Applications

2-amino-1-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound (Reference) Position 1 Substituent Carboxamide Substituent Molecular Weight (g/mol) Key Features
Target Compound 2H-1,3-benzodioxol-5-ylmethyl Prop-2-en-1-yl (allyl) ~434 (estimated) Methylenedioxy group enhances electron density; allyl improves flexibility.
[] (E)-(3-ethoxy-4-hydroxybenzylidene) 2-(cyclohex-1-en-1-yl)ethyl ~529 (estimated) Ethoxy and hydroxyl groups increase polarity; cyclohexenylethyl adds bulk.
[] (E)-(3-hydroxybenzylidene) 2-methoxyethyl 404.43 Hydroxy group enhances hydrogen bonding; methoxyethyl improves solubility.
[] (E)-(3,4,5-trimethoxybenzylidene) 3-methoxypropyl ~463 (estimated) Trimethoxy group increases lipophilicity; methoxypropyl extends chain.
[] (E)-(2-thienylmethylene) 2-phenylethyl ~441 (estimated) Thiophene introduces sulfur; phenylethyl enhances aromatic interactions.
[] (E)-(1H-indol-3-ylmethylene) 2-methoxyethyl 427.5 Indole group enables π-π stacking and hydrogen bonding via NH moiety.

Key Observations:

Position 1 Substituents: The target compound’s benzodioxolylmethyl group provides a rigid, electron-rich aromatic system, contrasting with analogues featuring monocyclic or heteroaromatic groups (e.g., hydroxybenzylidene in , indole in ). Methylenedioxy groups are associated with metabolic stability but may reduce solubility compared to polar groups like hydroxyl or methoxy .

Carboxamide Substituents :

  • The allyl group in the target compound is smaller and less hydrophobic than substituents like cyclohexenylethyl or phenylethyl , which may reduce steric hindrance and improve binding pocket accessibility.
  • Methoxyethyl () and methoxypropyl () groups introduce ether linkages, enhancing water solubility and hydrogen-bonding capacity .

Stereoelectronic Effects: E-configuration in analogues with benzylidene or heteroaromatic substituents (e.g., ) enforces planar geometry, optimizing π-π interactions with target proteins.

Molecular Weight :

  • The target compound (~434 g/mol) falls within the typical range for drug-like molecules, while bulkier analogues (e.g., : ~529 g/mol) may face challenges in bioavailability .

Implications for Drug Design

  • Target Affinity : The benzodioxole group’s rigidity and electron density may favor interactions with hydrophobic pockets in enzymes or receptors.
  • Selectivity : Substituents like indole () or thiophene () could confer selectivity for specific targets (e.g., kinases vs. GPCRs) .
  • ADME Properties : Allyl and methoxy groups balance lipophilicity and solubility, critical for oral bioavailability. Bulkier groups (e.g., cyclohexenylethyl) may require formulation optimization .

Biological Activity

The compound 2-amino-1-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of pyrroloquinoxaline compounds can inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Properties : The benzodioxole moiety is known for its antimicrobial effects, which may extend to this compound.

The biological activity of this compound is attributed to several mechanisms:

  • Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit receptor tyrosine kinases, which play a crucial role in cancer cell proliferation and survival.
  • Induction of Apoptosis : There is evidence suggesting that the compound may induce apoptosis in cancer cells through various signaling pathways.
  • Modulation of Cell Signaling Pathways : The interaction with specific receptors can lead to the modulation of pathways involved in inflammation and cell growth.

Case Study 1: Antitumor Activity

In a study published in the British Journal of Pharmacology, a related compound demonstrated significant antitumor activity against melanoma cell lines. The mechanism was primarily through the inhibition of the MerTK pathway, leading to reduced cell proliferation and increased apoptosis rates .

Case Study 2: Antimicrobial Effects

A recent investigation into the antimicrobial properties of benzodioxole derivatives reported that certain structural modifications enhanced their effectiveness against Gram-positive and Gram-negative bacteria. This suggests that the benzodioxole component in our compound could confer similar benefits .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of tumor growth
AntimicrobialEffective against bacterial strains
Tyrosine Kinase InhibitionReduced proliferation in cancer cells
MechanismDescription
Tyrosine Kinase InhibitionBlocks signaling pathways critical for tumor growth
Apoptosis InductionTriggers programmed cell death in malignant cells
Cell Signaling ModulationAlters inflammatory responses and cell survival

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